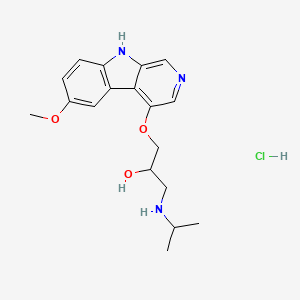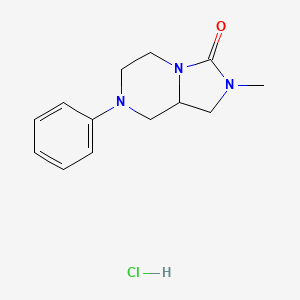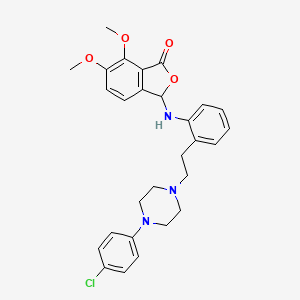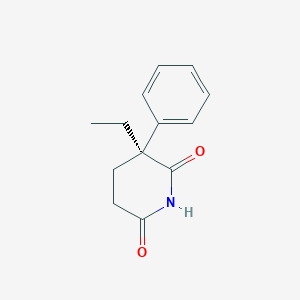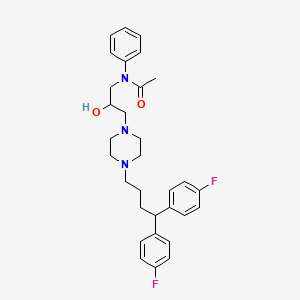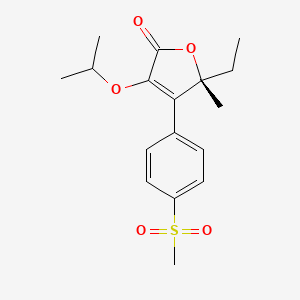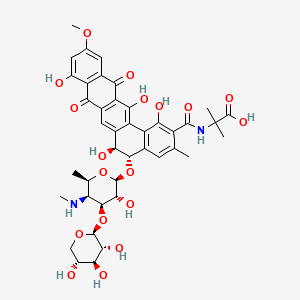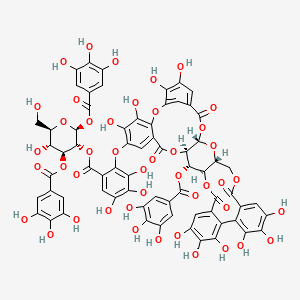
Hirtellin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hirtellin E involves the oxidative coupling of galloyl groups and hexahydroxydiphenoyl (HHDP) units. The reaction conditions typically include the use of oxidizing agents such as potassium ferricyanide or iodine in an aqueous or alcoholic medium .
Industrial Production Methods
Most studies focus on its extraction from natural sources rather than synthetic production .
Analyse Des Réactions Chimiques
Types of Reactions
Hirtellin E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its original phenolic form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, iodine.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions include oxidized ellagitannins, reduced phenolic compounds, and substituted esters and ethers .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the reactivity of ellagitannins and their derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Potential antitumor activity, particularly against sarcoma cells in mice.
Industry: Explored for its use in natural product-based antioxidants and preservatives.
Mécanisme D'action
Hirtellin E exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). This activity helps prevent cellular damage and has potential therapeutic applications in preventing oxidative stress-related diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Woodfordin C: Another dimeric ellagitannin with strong antitumor activity.
Oenothein B: Known for its macrocyclic structure and antioxidant properties.
Isorugosin E: Similar in structure and function, with notable antioxidant activity.
Uniqueness
Hirtellin E is unique due to its specific structure, which includes a trisgalloyl group. This structure contributes to its potent antioxidant and antitumor activities, making it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
144886-16-8 |
|---|---|
Formule moléculaire |
C68H50O44 |
Poids moléculaire |
1571.1 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 2-[[(11R,12S,13R,31R,33S)-4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C68H50O44/c69-13-35-47(88)55(107-59(93)15-1-23(70)39(80)24(71)2-15)57(67(104-35)111-61(95)17-5-27(74)41(82)28(75)6-17)109-65(99)21-11-32(79)45(86)50(91)52(21)103-34-12-22-53(51(92)46(34)87)102-33-8-18(7-29(76)42(33)83)62(96)112-68-58(110-66(22)100)56(108-60(94)16-3-25(72)40(81)26(73)4-16)54-36(105-68)14-101-63(97)19-9-30(77)43(84)48(89)37(19)38-20(64(98)106-54)10-31(78)44(85)49(38)90/h1-12,35-36,47,54-58,67-92H,13-14H2/t35-,36-,47-,54-,55+,56+,57-,58-,67+,68+/m1/s1 |
Clé InChI |
GSGRIXBELKZTGO-SHIPKOKOSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@@H]([C@@H]3[C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)O3)OC6=C(C(=C(C=C6C(=O)O[C@@H]7[C@H]([C@@H]([C@H](O[C@H]7OC(=O)C8=CC(=C(C(=C8)O)O)O)CO)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
SMILES canonique |
C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)O3)OC6=C(C(=C(C=C6C(=O)OC7C(C(C(OC7OC(=O)C8=CC(=C(C(=C8)O)O)O)CO)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


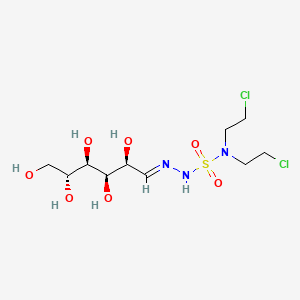
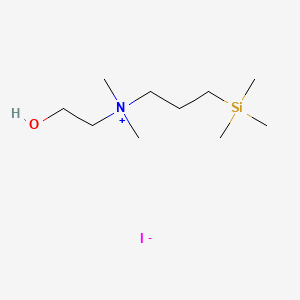
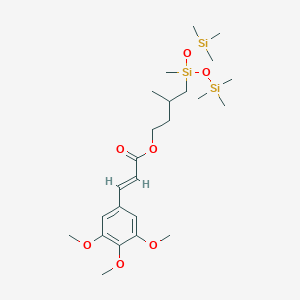
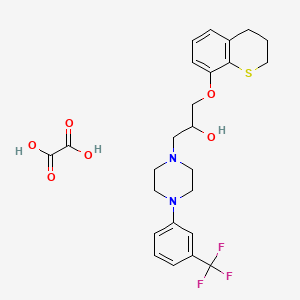
![2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B12769822.png)
